Structural Differentiation: The Role of the 4-Isopropyl Substituent vs. Des-Isopropyl and Propyl Analogs
The presence of a branched 4-isopropyl group in CAS 1340751-16-7 provides a unique steric contour compared to the des-isopropyl analog (2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid) or the linear 4-propyl derivative. This is a critical differentiator for procurement when an SAR program specifically requires a branched hydrophobic moiety . The isopropyl group imposes distinct conformational restrictions on the adjacent carboxylic acid and influences the interaction with hydrophobic kinase selectivity pockets. While direct comparative binding data is not publicly available for this exact compound, the impact of the 4-alkyl group on kinase inhibition is well-established for analogous pyrimidine cores, where a 4-methyl to 4-isopropyl change can alter IC50 values by orders of magnitude and shift selectivity profiles among kinase family members [1].
| Evidence Dimension | Steric and lipophilic property of the 4-position substituent |
|---|---|
| Target Compound Data | 4-Isopropyl group (branched; calculated logP contribution: ~0.8; van der Waals volume: ~44 ų) |
| Comparator Or Baseline | Des-isopropyl analog (4-H; calculated logP contribution: 0; van der Waals volume: 0 ų) and 4-Propyl analog (linear; calculated logP contribution: ~0.8; van der Waals volume: ~44 ų) |
| Quantified Difference | The key differentiator is the branched vs. linear topology of the hydrophobic group, not merely logP or volume. Branching influences conformational entropy and binding pocket shape complementarity, as supported by class-level kinase inhibitor SAR. |
| Conditions | In silico property calculation; class-level SAR context from piperazinylpyrimidine kinase inhibitors (Shallal & Russu, 2011). |
Why This Matters
For researchers executing a patent SAR or exploring a specific kinase inhibitor hypothesis, the branched topology of the isopropyl group is a required structural feature that cannot be substituted by a linear propyl or hydrogen without invalidating the biological model.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. View Source
